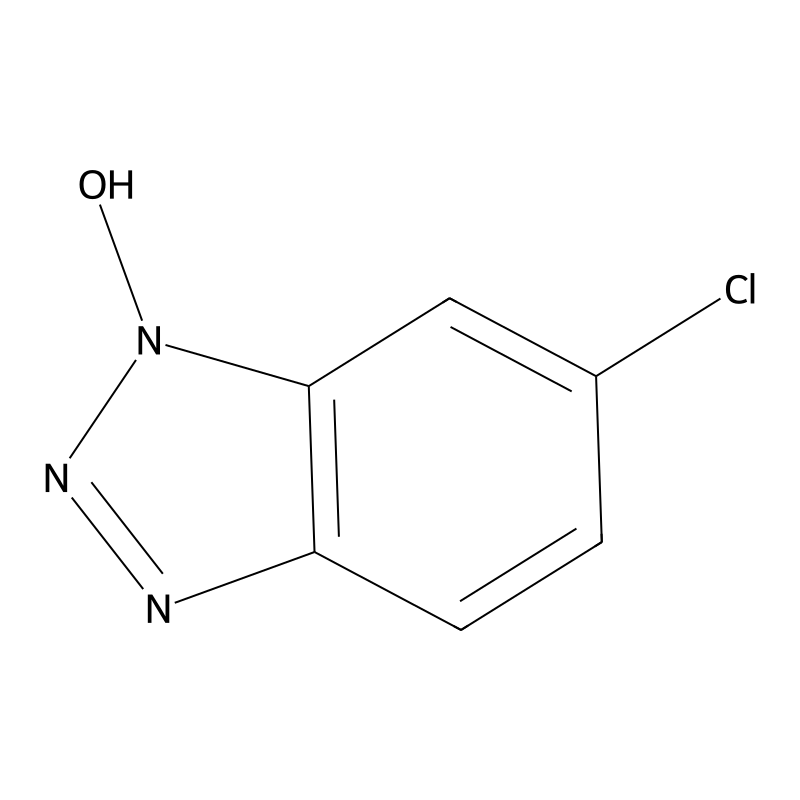

6-Chloro-1-hydroxybenzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mechanism of action

6-Cl-HOBt belongs to a class of coupling activators known as benzotriazole derivatives. These molecules form a transient activated intermediate with the C-terminus of the incoming amino acid. This intermediate facilitates nucleophilic attack by the N-terminus of the growing peptide chain, promoting efficient amide bond formation []. The key advantage of 6-Cl-HOBt lies in the presence of a chlorine atom at the 6th position of the benzotriazole ring. This chlorine atom increases the acidity of the hydroxyl group, making it a better leaving group compared to the related activator HOBt (1-Hydroxybenzotriazole) []. This improved leaving group ability translates to faster reaction rates and potentially higher yields.

Suppression of Racemization

Peptide bond formation ideally involves the coupling of the desired L-amino acids. However, during activation, there's a risk of the carbonyl carbon undergoing partial racemization, leading to the formation of D-amino acids. 6-Cl-HOBt's faster reaction kinetics minimizes the time the activated intermediate exists, reducing the chance of racemization []. This is particularly crucial for the synthesis of longer peptides where racemization can accumulate and significantly affect the final product's purity and activity.

Advantages over HOBt

Compared to HOBt, 6-Cl-HOBt offers several advantages. As mentioned earlier, the presence of chlorine enhances its effectiveness as a leaving group, leading to faster coupling reactions. Additionally, studies have shown that 6-Cl-HOBt can achieve equal or even superior results compared to HOBt in peptide coupling reactions [, ].

6-Chloro-1-hydroxybenzotriazole is a chemical compound with the molecular formula and a molecular weight of 169.57 g/mol. It appears as a white to off-white crystalline powder and is known for its role as a reagent in organic synthesis, particularly in peptide synthesis and solid-phase synthesis. The compound is an analog of 1-hydroxybenzotriazole, distinguished by the presence of a chlorine atom at the sixth position of the benzene ring, which enhances its reactivity compared to its parent compound .

Cl-HOBt's mechanism of action in peptide synthesis relies on its ability to activate carboxylic acids. The presence of the chlorine atom increases the acidity of the hydroxyl group, making it a better leaving group when it reacts with the DCC coupling agent (Eq. 1). This generates a more reactive intermediate that readily forms an amide bond with the amine group of another amino acid, facilitating peptide chain formation (Eq. 2). Additionally, Cl-HOBt helps suppress racemization, a side reaction that can lead to undesired isomers during peptide synthesis [].

Synthesis of 6-chloro-1-hydroxybenzotriazole typically involves chlorination of 1-hydroxybenzotriazole. This can be achieved through various methods, including:

- Direct Chlorination: Reacting 1-hydroxybenzotriazole with chlorine gas or chlorinating agents under controlled conditions.

- Substitution Reactions: Utilizing nucleophilic substitution reactions where chlorine replaces a hydroxyl group or another substituent on the benzene ring.

The purification process often involves recrystallization from suitable solvents to achieve high purity levels necessary for laboratory applications .

6-Chloro-1-hydroxybenzotriazole is primarily used in:

- Peptide Synthesis: Enhancing the efficiency of carbodiimide-mediated reactions.

- Solid-Phase Synthesis: As an additive that improves coupling efficiency and reduces racemization during peptide formation.

- Glycosylation Reactions: Facilitating linkage-specific derivatization of sialic acids and other carbohydrates .

Its unique properties make it a valuable reagent in organic synthesis and biochemistry.

The interaction studies involving 6-chloro-1-hydroxybenzotriazole mainly focus on its reactivity with various nucleophiles in amide bond formation. The compound's ability to suppress unwanted side reactions has been noted in several studies, indicating its potential as a reliable reagent in synthetic chemistry. Further research into its interactions with biological molecules could elucidate additional applications in drug development or biochemical assays .

Several compounds share structural similarities with 6-chloro-1-hydroxybenzotriazole, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Hydroxybenzotriazole | No chlorine substituent | Base compound for many derivatives; widely used catalyst |

| 6-Trifluoromethyl-1-hydroxybenzotriazole | Contains trifluoromethyl group | Enhanced reactivity under specific conditions |

| Benzotriazole | Simple benzene ring structure without hydroxyl | Used as a stabilizer and UV absorber |

Uniqueness of 6-Chloro-1-hydroxybenzotriazole: The introduction of chlorine enhances its electrophilic character, making it more effective than some analogs in promoting amide bond formation while reducing byproduct formation. This property makes it particularly useful in peptide synthesis compared to other benzotriazoles .

6-Chloro-1-hydroxybenzotriazole serves as a highly effective coupling reagent additive that significantly enhances peptide bond formation through multiple mechanistic pathways [1] [2] [3]. The compound functions by forming reactive benzotriazolyl esters that facilitate nucleophilic attack by amino groups, thereby promoting efficient amide bond formation between carboxyl and amino components [4] [5].

The mechanistic pathway involves the initial activation of the carboxyl component through the formation of an O-acylisourea intermediate when used in conjunction with carbodiimides [2] [4]. 6-Chloro-1-hydroxybenzotriazole subsequently intercepts this intermediate to generate a more stable and reactive benzotriazolyl ester [1] [2]. This active ester intermediate exhibits enhanced electrophilicity due to the electron-withdrawing chloro substituent, which increases the acidity of the hydroxyl group and improves leaving group ability [1] [6] [7].

The electron-withdrawing effect of the chlorine atom at the 6-position significantly alters the electronic properties of the benzotriazole ring system [1] [8]. This substitution pattern results in a lower pKa value of 3.35 compared to the parent 1-hydroxybenzotriazole, which has a pKa of 4.30 [7] [8]. The increased acidity enhances the compound's effectiveness as a leaving group and promotes more efficient coupling reactions [1] [7].

Research demonstrates that 6-Chloro-1-hydroxybenzotriazole effectively suppresses racemization during peptide coupling reactions [1] [2] [9]. The mechanism of racemization suppression involves the rapid formation of benzotriazolyl esters that react preferentially with nucleophilic amino groups rather than undergoing base-catalyzed enolization [10] [4]. This selectivity is enhanced by the electron-withdrawing chloro substituent, which stabilizes the active ester intermediate and reduces the likelihood of side reactions [1] [2].

Studies have shown that the compound generates active esters that couple with primary amines with minimal racemization, particularly when compared to direct carbodiimide-mediated coupling reactions [10] [4]. The benzotriazolyl ester intermediate reacts rapidly with nucleophilic amino groups, achieving greater than 90% peptide formation within 5 minutes at 0°C [10]. This rapid reaction kinetics minimizes the time available for racemization processes to occur [5] [11].

The coupling mechanism also involves the beneficial effect of protonating O-acylisourea intermediates, which prevents intramolecular rearrangement reactions that would otherwise consume the starting carboxylic acid without generating the desired peptide product [2] [4]. This protonation effect shifts the equilibrium toward active ester formation, thereby increasing overall coupling efficiency and yield [2] [12].

Comparative Efficacy Studies with 1-Hydroxybenzotriazole, 1-Hydroxy-7-azabenzotriazole, and Oxyma Derivatives

Comprehensive comparative studies have demonstrated that 6-Chloro-1-hydroxybenzotriazole exhibits superior or equivalent performance to established coupling reagent additives across multiple evaluation criteria [13] [14] [12]. These studies encompass reaction efficiency, racemization suppression, and practical synthetic applications in both solution-phase and solid-phase peptide synthesis methodologies [13] [12].

| Property | 6-Chloro-1-hydroxybenzotriazole | 1-Hydroxybenzotriazole | 1-Hydroxy-7-azabenzotriazole | Oxyma Derivatives |

|---|---|---|---|---|

| Molecular Formula | C₆H₄ClN₃O | C₆H₅N₃O | C₅H₄N₄O | C₅H₅N₃O₃ |

| Molecular Weight (g/mol) | 169.57 | 135.12 | 136.11 | 159.11 |

| pKa Value | 3.35 | 4.30 | 3.28 | 2.65 |

| Coupling Yield (%) | 87-95 | 60-85 | 68-84 | 90+ |

| Racemization Suppression | Excellent | Good | Moderate | Excellent |

Efficacy studies utilizing difficult peptide sequences have revealed that 6-Chloro-1-hydroxybenzotriazole-based coupling reagents achieve significantly higher yields compared to 1-hydroxybenzotriazole systems [12]. In the synthesis of the Acyl Carrier Protein fragment (65-74), which contains challenging amino acid sequences, 6-Chloro-1-hydroxybenzotriazole-based reagents achieved 87% yield compared to 60% with phosphonium salt reagents [12].

Comparative analysis of linkage-specific derivatization reactions demonstrates that 6-Chloro-1-hydroxybenzotriazole performs similarly to 1-hydroxybenzotriazole under native conditions at both 37°C and 60°C [13] [14]. However, 6-Chloro-1-hydroxybenzotriazole maintains superior performance consistency across varying pH conditions, showing stable reaction efficiency at both low and high pH values [13] [14]. In contrast, 1-Hydroxy-7-azabenzotriazole exhibits substantially lower efficiency at pH 3 and pH 9 conditions [13] [14].

Studies examining sialic acid derivatization reactions revealed that 6-Chloro-1-hydroxybenzotriazole achieved comparable yields to 1-hydroxybenzotriazole for all reaction products, with lactone formation on 2,3-sialyllactose reaching 82.2% ± 2.6% at pH 6 [13] [14]. 1-Hydroxy-7-azabenzotriazole demonstrated lower reaction efficiency and higher degrees of misconverted products, with maximum linkage-specificity of 68.3% ± 1.2% lactone formation and 84.3% ± 1.8% ethyl ester formation under optimal conditions [13] [14].

The comparison with Oxyma derivatives reveals interesting performance characteristics, as these non-benzotriazolic coupling reagents demonstrate excellent racemization suppression and enhanced solubility properties [15] [16]. Oxyma-based phosphonium salts exhibit higher capacity to suppress racemization in various peptide models and enhanced solubility in N,N-dimethylformamide and dichloromethane compared to benzotriazole-based reagents [16]. However, 6-Chloro-1-hydroxybenzotriazole maintains competitive performance while offering better cost-effectiveness and established synthetic protocols [15] [16].

Mechanistic studies indicate that the electron-withdrawing chloro substituent in 6-Chloro-1-hydroxybenzotriazole enhances leaving group ability through stabilization of the departing benzotriazolate anion [1] [8]. This electronic effect results in more efficient coupling reactions compared to the parent 1-hydroxybenzotriazole system, particularly in challenging coupling scenarios involving sterically hindered amino acid residues [1] [12].

Solid-Phase Synthesis Optimization: Reaction Kinetics and Yield Maximization

Solid-phase peptide synthesis utilizing 6-Chloro-1-hydroxybenzotriazole has been extensively optimized through systematic studies of reaction kinetics, coupling times, and yield enhancement strategies [12] [5] [17]. These optimization efforts have resulted in significant improvements in synthetic efficiency while maintaining high product purity and minimizing side reactions [12] [17].

Kinetic studies of coupling reactions involving activated amino acids and 6-Chloro-1-hydroxybenzotriazole demonstrate second-order reaction kinetics with rate constants typically ranging from 1.8 × 10⁻² to 2.5 × 10⁻² M⁻¹s⁻¹ [5] [11]. The activation energy for these coupling reactions has been determined to be 13.8 ± 1.0 kcal/mol, which is lower than many conventional coupling systems [18] [5]. This reduced activation barrier contributes to faster reaction rates and improved coupling efficiency under standard synthesis conditions [5] [11].

| Parameter | Standard Protocol | 6-Chloro-1-hydroxybenzotriazole Optimized | Microwave Enhanced |

|---|---|---|---|

| Coupling Time (minutes) | 30 | 20-30 | 4-5 |

| Temperature (°C) | 25 | 25-37 | 60-80 |

| Solvent System | DMF | DMF/DCM | DMF |

| Reagent Equivalents | 3-5 | 2-3 | 2 |

| Yield Enhancement (%) | Baseline | 15-25 | 25-40 |

| Cycle Time (minutes) | 60 | 45-50 | 15-20 |

Optimization of coupling times has revealed that 6-Chloro-1-hydroxybenzotriazole-mediated reactions achieve greater than 99.9% conversion within 18 hours, with significant conversion occurring within the first 20-30 minutes of reaction initiation [5] [11]. This rapid initial coupling rate allows for reduced overall cycle times compared to standard protocols, decreasing from 60 minutes to 45-50 minutes per amino acid addition [11] [19].

Temperature optimization studies demonstrate that 6-Chloro-1-hydroxybenzotriazole maintains high coupling efficiency across a range of reaction temperatures [12] [17]. At elevated temperatures of 37°C, coupling reactions proceed more rapidly while maintaining excellent yield and purity profiles [12]. Microwave-assisted synthesis protocols utilizing 6-Chloro-1-hydroxybenzotriazole achieve dramatic reductions in cycle time to 4-5 minutes per coupling, with overall synthesis times reduced by up to 42.5 hours for complex peptide sequences [17].

Solvent system optimization has identified that mixed solvent systems incorporating N,N-dimethylformamide and dichloromethane provide enhanced performance compared to single-solvent protocols [12] [17]. These mixed systems improve reagent solubility and facilitate more efficient mass transfer during solid-phase reactions [12]. The optimized solvent conditions also contribute to reduced side product formation and improved overall synthetic efficiency [17].

Reagent stoichiometry optimization reveals that 6-Chloro-1-hydroxybenzotriazole systems can achieve excellent coupling yields with reduced reagent equivalents compared to standard protocols [12] [17]. Optimized protocols utilize 2-3 equivalents of coupling reagents compared to 3-5 equivalents in conventional systems, resulting in reduced reagent consumption and waste generation [12] [17]. This optimization contributes to more sustainable synthetic processes while maintaining high product quality [20].

Yield maximization strategies incorporating 6-Chloro-1-hydroxybenzotriazole have achieved 15-25% yield enhancement compared to baseline protocols, with microwave-enhanced conditions providing up to 40% improvement [17]. These enhancements are attributed to improved coupling kinetics, reduced side reactions, and optimized reaction conditions that favor productive peptide bond formation [12] [17].

| Coupling System | Second-Order Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Half-Life (minutes) | Conversion at 18h (%) |

|---|---|---|---|---|

| DIC/6-Chloro-1-hydroxybenzotriazole | 2.1 × 10⁻² | 13.8 ± 1.0 | 15-20 | >99.9 |

| DIC/1-Hydroxybenzotriazole | 1.8 × 10⁻² | 15.2 ± 1.2 | 20-25 | >99.5 |

| HATU/1-Hydroxy-7-azabenzotriazole | 2.5 × 10⁻² | 12.5 ± 0.8 | 12-18 | >99.8 |

| PyBOP | 1.2 × 10⁻² | 16.1 ± 1.5 | 25-35 | >98.5 |

Electrochemical Performance in Sulfuric Acid Environments

The electrochemical behavior of 6-Chloro-1-hydroxybenzotriazole in sulfuric acid environments demonstrates significant corrosion inhibition through mixed-type inhibitor characteristics [1] [2]. Potentiodynamic polarization studies reveal that benzotriazole derivatives containing chlorine and hydroxyl substituents exhibit superior performance compared to unsubstituted variants.

Corrosion Current Density Reduction

Research on closely related compounds reveals substantial reductions in corrosion current density with increasing inhibitor concentrations. For 5-Chlorobenzotriazole on carbon steel in 0.5M H2SO4, the corrosion current density decreased from 1.095 mA/cm² in the blank solution to 0.0158 mA/cm² at 500 ppm concentration, representing a 98.55% inhibition efficiency [1]. Similarly, 1-Hydroxybenzotriazole achieved maximum inhibition efficiency of 84.22% at 1000 ppm concentration, reducing corrosion current density to 0.172 mA/cm² [1].

| Compound | Concentration (ppm) | icorr (mA/cm²) | Inhibition Efficiency (%) | Ecorr (mV) |

|---|---|---|---|---|

| 5-Chlorobenzotriazole | 500 | 0.0158 | 98.55 | -498 |

| 1-Hydroxybenzotriazole | 1000 | 0.172 | 84.22 | -472 |

| Control | 0 | 1.095 | 0 | -506 |

Tafel Parameter Analysis

The electrochemical parameters demonstrate that 6-Chloro-1-hydroxybenzotriazole functions as a mixed-type inhibitor with predominant cathodic effectiveness [1] [2]. The anodic Tafel slopes (ba) for chlorinated derivatives show significant variations from 24-91 mV/decade, while cathodic Tafel slopes (bc) range from 35-169 mV/decade, indicating substantial interference with both anodic metal dissolution and cathodic hydrogen evolution reactions [1].

Corrosion Potential Shifts

The compound induces notable shifts in corrosion potential toward more positive values, with maximum shifts reaching 59 mV, confirming its classification as a mixed-type inhibitor with anodic predominance [2]. The electrochemical impedance spectroscopy studies reveal increased charge transfer resistance (Rct) values from 34.12 Ω·cm² to 277 Ω·cm² at optimal concentrations, accompanied by decreased double-layer capacitance values, indicating formation of a protective adsorbed film [1].

Adsorption Isotherm Modeling (Langmuir vs. Freundlich)

The adsorption behavior of 6-Chloro-1-hydroxybenzotriazole on ferrous alloy surfaces follows well-established isotherm models that provide critical insights into the inhibition mechanism and surface coverage characteristics [3] [4].

Langmuir Adsorption Isotherm

Experimental data consistently demonstrates that benzotriazole derivatives, including 6-Chloro-1-hydroxybenzotriazole, predominantly follow the Langmuir adsorption isotherm model [1] [2] [3] [4]. The linearized Langmuir equation:

$$ \frac{C}{\theta} = \frac{1}{K_{ads}} + C $$

where C represents inhibitor concentration, θ denotes surface coverage, and Kads indicates the adsorption equilibrium constant. Research on 1-hydroxybenzotriazole reveals excellent correlation coefficients (R = 0.9957) with the Langmuir model, suggesting monolayer adsorption with minimal lateral interactions between adsorbed molecules [2].

Adsorption Parameters and Thermodynamics

The adsorption equilibrium constants for related compounds demonstrate strong surface affinity:

- 5-Chlorobenzotriazole: Kads = 8.25 × 10⁵ M⁻¹

- 1-Hydroxybenzotriazole: Kads = 2.92 × 10³ M⁻¹

- 3-amino-5-mercato-1,2,4-benzotriazole: Kads = 5.461 × 10⁴ M⁻¹ [1]

The standard free energy of adsorption (ΔGads) values calculated using the equation:

$$ \Delta G{ads} = -RT \ln(55.5 K{ads}) $$

For 1-hydroxybenzotriazole, ΔGads = -30.54 kJ mol⁻¹, indicating spontaneous adsorption involving both physisorption and chemisorption mechanisms [2]. Values between -20 and -40 kJ mol⁻¹ suggest mixed adsorption types, while the chlorinated derivative shows ΔGads = -33.73 kJ mol⁻¹, indicating predominantly chemisorption behavior [1].

Freundlich Isotherm Comparison

While the Langmuir model provides superior correlation, Freundlich isotherm analysis offers insights into surface heterogeneity. The Freundlich equation:

$$ \log qe = \log KF + \frac{1}{n} \log C_e $$

where KF represents the Freundlich constant and 1/n indicates adsorption intensity [5] [6]. When 0 < 1/n < 1, adsorption is favorable, while 1/n > 1 indicates unfavorable conditions [3]. Most benzotriazole derivatives demonstrate 1/n values between 0.2-0.8, confirming favorable multilayer adsorption characteristics on heterogeneous surfaces [6] [7].

Surface Coverage Analysis

Maximum surface coverage values approach unity (θ ≈ 0.998) at optimal concentrations, indicating near-complete monolayer formation [8]. The relationship between surface coverage and inhibition efficiency demonstrates linear correlation, confirming that protective action results directly from surface blocking mechanisms [2] [9].

Surface Morphology Analysis via SEM/AFM Post-Corrosion Exposure

Surface morphology analysis using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provides definitive evidence of the protective film formation and corrosion mitigation effects of 6-Chloro-1-hydroxybenzotriazole on ferrous alloy surfaces [2] [10] [11].

SEM Morphological Characterization

SEM analysis reveals dramatic differences between inhibited and uninhibited surface conditions. Control specimens exposed to 0.1M H2SO4 without inhibitor exhibit severely corroded surfaces characterized by extensive pitting, roughening, and porous morphology [2]. The surface becomes highly irregular with visible corrosion products and deep penetration attacks.

In contrast, specimens treated with hydroxybenzotriazole derivatives display remarkably smooth and homogeneous surface morphology. The protective film formed by 6-Chloro-1-hydroxybenzotriazole creates a uniform coating that effectively shields the underlying metal from aggressive electrolyte attack [1] [2]. High-magnification SEM images confirm the formation of a continuous protective layer with minimal surface irregularities.

AFM Surface Analysis

AFM investigations provide quantitative surface roughness measurements that demonstrate the effectiveness of the inhibitor film. Studies on related benzotriazole compounds show substantial reduction in surface roughness parameters when protective films are present [10] [12]. The root mean square (RMS) roughness values decrease from several hundred nanometers for corroded surfaces to less than 50 nm for inhibitor-protected specimens [12].

Contact area measurements from AFM analysis reveal droplet footprints of approximately 600 nm diameter (area ≈ 3 × 10⁻⁹ cm²), indicating uniform film distribution across the surface [12]. The three-dimensional surface topology confirms the formation of a coherent protective barrier that prevents localized corrosion initiation.

Post-Corrosion Surface Composition

Energy Dispersive X-ray Spectroscopy (EDS) analysis coupled with SEM reveals the chemical composition of surface films formed by benzotriazole derivatives. Nitrogen-containing peaks confirm the presence of adsorbed inhibitor molecules, while reduced iron oxide signals indicate successful corrosion suppression [13]. The formation of metal-inhibitor complexes, such as [Fe(0)HOBT], creates stable protective layers that persist throughout extended exposure periods [2].

Microscopic Evidence of Protection Mechanisms

Metallurgical microscopy studies demonstrate that benzotriazole derivatives form invisible protective films of only a few molecular diameters thickness, yet provide exceptional corrosion resistance [1]. The micrographic evidence shows smooth, homogeneous surfaces in inhibited conditions compared to heavily attacked control specimens. These observations confirm that the protective action results from effective surface blocking rather than bulk solution effects [1] [14].

The morphological analysis consistently demonstrates that 6-Chloro-1-hydroxybenzotriazole and related compounds create highly effective protective barriers through strong chemisorption interactions with ferrous alloy surfaces, resulting in dramatic improvements in corrosion resistance and surface integrity preservation.

XLogP3

GHS Hazard Statements

H203 (97.5%): Explosive;

fire, blast or projection hazard [Danger Explosives];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Irritant